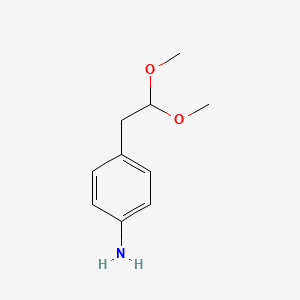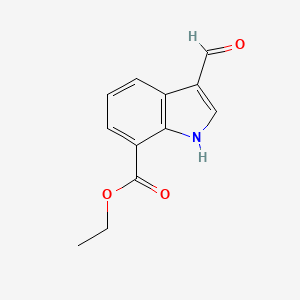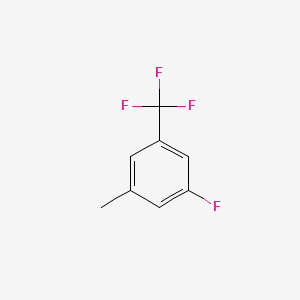
4-(2,2-Dimetoxietil)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethoxyethyl)aniline is an organic compound with the molecular formula C10H15NO2. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2,2-dimethoxyethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications, including drug synthesis, organic electronics, and catalysis.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethoxyethyl)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and therapeutic agents.
Industry: The compound finds applications in organic electronics, catalysis, and material science.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethoxyethyl)aniline can be achieved through several methods. One common approach involves the reduction of nitrobenzene derivatives followed by alkylation. For instance, nitrobenzene can be reduced to aniline using reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid . The resulting aniline can then undergo alkylation with 2,2-dimethoxyethanol under acidic conditions to yield 4-(2,2-Dimethoxyethyl)aniline.
Industrial Production Methods
In an industrial setting, the production of 4-(2,2-Dimethoxyethyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation for the reduction step and optimized reaction conditions for the alkylation step are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or the dimethoxyethyl side chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethoxyethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it valuable in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The parent compound, aniline, lacks the 2,2-dimethoxyethyl group and has different reactivity and applications.
N-Methylaniline: This compound has a methyl group instead of the 2,2-dimethoxyethyl group, leading to variations in chemical behavior.
N-Ethylaniline: Similar to N-methylaniline but with an ethyl group, it also exhibits distinct properties compared to 4-(2,2-Dimethoxyethyl)aniline.
Uniqueness
4-(2,2-Dimethoxyethyl)aniline is unique due to its 2,2-dimethoxyethyl substitution, which imparts specific electronic and steric effects. These effects influence its reactivity and make it suitable for specialized applications in research and industry.
Propiedades
IUPAC Name |
4-(2,2-dimethoxyethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTBZWCYAQYHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592560 |
Source


|
| Record name | 4-(2,2-Dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392630-73-8 |
Source


|
| Record name | 4-(2,2-Dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)
![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)
![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)

![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)
![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)
